N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
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Description
N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C15H10BrFN2O3S2 and its molecular weight is 429.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on derivatives of N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has shown promising antimicrobial properties. Fahim and Ismael (2019) explored the synthesis of novel sulfonamide derivatives, demonstrating good antimicrobial activity, with specific compounds showing high activity against various strains. The study provided a correlation between experimental and theoretical calculations, supporting the potential of these compounds as antimicrobial agents (Fahim & Ismael, 2019).
Enzyme Inhibition for Medical Applications
Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides containing benzodioxane and acetamide moieties. Their study highlighted substantial inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase, suggesting potential therapeutic applications (Abbasi et al., 2019).
Synthesis of Heterocyclic Compounds
Darwish et al. (2014) focused on creating new heterocyclic compounds incorporating the sulfamoyl moiety for use as antimicrobial agents. Their work involved synthesizing a range of compounds through reactions with cyanoacetamide, showcasing the versatility and potential of such derivatives in developing new antimicrobial treatments (Darwish et al., 2014).
Antimalarial and COVID-19 Applications
Fahim and Ismael (2021) conducted a theoretical investigation of antimalarial sulfonamides for their utility as COVID-19 drugs. Their study utilized computational calculations and molecular docking to examine the reactivity and potential antimalarial activity of sulfonamide derivatives, revealing compounds with significant activity and suggesting a new avenue for COVID-19 treatment research (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3S2/c16-9-1-6-12-13(7-9)23-15(18-12)19-14(20)8-24(21,22)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJCTIPRMPUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.